molecular formula C11H20N4O2 B12337134 Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester CAS No. 347185-70-0

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester

Cat. No.: B12337134
CAS No.: 347185-70-0
M. Wt: 240.30 g/mol
InChI Key: PTMNEPYVVSTIQT-DTWKUNHWSA-N
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Description

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.31 g/mol . This compound is characterized by the presence of an azidomethyl group attached to a cyclopentyl ring, which is further connected to a carbamic acid ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester typically involves the reaction of a cyclopentyl derivative with an azidomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclopentyl derivatives .

Scientific Research Applications

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and versatility in chemical synthesis

Properties

CAS No.

347185-70-0

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1

InChI Key

PTMNEPYVVSTIQT-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN=[N+]=[N-]

Origin of Product

United States

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